molecular formula C8H19NO2 B8640796 2,2-Dipropoxyethylamine CAS No. 61190-01-0

2,2-Dipropoxyethylamine

Cat. No.: B8640796
CAS No.: 61190-01-0
M. Wt: 161.24 g/mol
InChI Key: RBOISHVIGCCJEU-UHFFFAOYSA-N
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Description

2,2-Dipropoxyethylamine is a tertiary amine characterized by an ethylamine backbone substituted with two propoxy (-OCH₂CH₂CH₃) groups on the adjacent carbons. Such branched alkoxy amines are typically used in organic synthesis, surfactants, or as intermediates in pharmaceuticals due to their basicity and solubility properties.

Properties

CAS No.

61190-01-0

Molecular Formula

C8H19NO2

Molecular Weight

161.24 g/mol

IUPAC Name

2,2-dipropoxyethanamine

InChI

InChI=1S/C8H19NO2/c1-3-5-10-8(7-9)11-6-4-2/h8H,3-7,9H2,1-2H3

InChI Key

RBOISHVIGCCJEU-UHFFFAOYSA-N

Canonical SMILES

CCCOC(CN)OCCC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table compares 2,2-Dipropoxyethylamine with structurally related amines based on substituents, molecular weight, and pKa (where available):

Compound Name Molecular Formula Molecular Weight (g/mol) pKa Key Substituents Applications/Notes
This compound* C₈H₁₉NO₂ 161.24 (calculated) ~8–9† Two propoxy groups on C2 Surfactants, organic synthesis
Di(ethoxyethyl)amine C₈H₁₈N₂O₂ 174.24 8.47 Two ethoxy groups Intermediate in polymer chemistry
2-(Diisopropylamino)ethylamine C₈H₂₀N₂ 144.26 ~10.8‡ Diisopropylamino group Catalysis, corrosion inhibitors
2-(2-Methoxyphenoxy)ethylamine C₉H₁₃NO₂ 179.21 N/A Methoxyphenoxy group Pharmaceutical intermediates

*Hypothetical data inferred from analogs; †Estimated based on alkoxy chain effects; ‡Approximated from diethylamine (pKa ~10.8 ).

Key Observations:

Basicity : The pKa of this compound is expected to be slightly lower (~8–9) than aliphatic amines like diethylamine (pKa ~10.8) due to the electron-donating propoxy groups reducing amine basicity. Di(ethoxyethyl)amine, with shorter ethoxy chains, has a pKa of 8.47, supporting this trend .

Substituent Effects : Aromatic or heterocyclic substituents (e.g., pyridine in ) significantly alter properties, such as UV absorption or biological activity, compared to purely aliphatic derivatives.

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